Ethyl 3-(dibenzylamino)propanoate
Overview
Description
Ethyl 3-(dibenzylamino)propanoate is a chemical compound that belongs to the class of esters. It is commonly used in medical, environmental, and industrial research due to its unique properties. This compound is known for its versatility and is often utilized in various synthetic and analytical applications.
Scientific Research Applications
Ethyl 3-(dibenzylamino)propanoate has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Based on its structure, it can be inferred that it may interact with enzymes or receptors that have affinity for esters or benzyl groups .
Mode of Action
It is known that esters can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the target proteins or enzymes .
Biochemical Pathways
Given its structure, it may be involved in pathways related to ester metabolism or benzyl group interactions .
Pharmacokinetics
As an ester, it is likely to be metabolized by esterases present in the body, which could impact its bioavailability .
Result of Action
Its reactions at the benzylic position could potentially result in the formation of new compounds, which could have various effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(dibenzylamino)propanoate can be synthesized through several methods. One common approach involves the reaction of dibenzylamine with ethyl acrylate under controlled conditions. The reaction typically requires a solvent such as anhydrous ethanol and a catalyst like trifluoromethanesulfonic acid. The mixture is heated in an oil bath at temperatures ranging from 120°C to 160°C for 16-20 hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The raw materials used are generally of high quality to minimize impurities, and the process may include steps such as recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(dibenzylamino)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines, depending on the reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Ethyl propanoate: Another ester with similar structural features but different functional properties.
Ethyl 3-(pyridin-2-ylamino)propanoate: A compound with a similar backbone but different substituents, leading to distinct chemical behavior.
Uniqueness
Ethyl 3-(dibenzylamino)propanoate is unique due to its dibenzylamino group, which imparts specific reactivity and interaction profiles. This makes it particularly valuable in applications requiring selective binding and reactivity .
Properties
IUPAC Name |
ethyl 3-(dibenzylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-2-22-19(21)13-14-20(15-17-9-5-3-6-10-17)16-18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDKGMMFFHIING-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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